molecular formula C21H22FN3O4 B2526591 N-benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide CAS No. 1009526-12-8

N-benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide

Cat. No.: B2526591
CAS No.: 1009526-12-8
M. Wt: 399.422
InChI Key: JVAUNAMCHVXCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide ( 1009526-12-8) is a synthetic organic compound with a molecular formula of C21H22FN3O4 and a molecular weight of 399.42 g/mol . This acetamide derivative features a complex imidazolidine-dione (hydantoin) core structure, which is often explored in medicinal chemistry for its potential as a scaffold in drug discovery programs. Compounds with similar structural motifs, particularly those containing the 2,5-dioxoimidazolidine group, have been investigated in cellular research for their ability to modulate biological pathways, including the inhibition of inhibitors of differentiation (Id) that are relevant to processes like cell proliferation and tissue differentiation . This product is characterized by high purity and is intended for research applications only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers are provided with comprehensive chemical data, including SMILES string and InChiKey, to support advanced research and development activities.

Properties

IUPAC Name

N-benzyl-2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c1-29-12-11-24-18(13-19(26)23-14-15-5-3-2-4-6-15)20(27)25(21(24)28)17-9-7-16(22)8-10-17/h2-10,18H,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAUNAMCHVXCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula C19H20FN3O3C_{19}H_{20}FN_3O_3, featuring a complex structure that includes an imidazolidinone core. The presence of a fluorophenyl group and a methoxyethyl substituent contributes to its biological properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of DNA Synthesis : The compound may bind to DNA, inhibiting DNA-dependent enzymes, which is crucial for cancer cell proliferation.
  • Cell Cycle Arrest : By interfering with key regulatory proteins in the cell cycle, it can induce apoptosis in cancer cells.
  • Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains, potentially through membrane disruption or interference with metabolic pathways.

Antitumor Activity

A study evaluated the antitumor activity of imidazolidinone derivatives, including those structurally related to this compound. The results were promising:

CompoundCell LineIC50 (µM)Assay Type
Compound AA549 (Lung)2.12 ± 0.212D
Compound AHCC827 (Lung)5.13 ± 0.972D
Compound ANCI-H358 (Lung)0.85 ± 0.052D
Compound BMRC-5 (Fibroblast)3.11 ± 0.262D

These findings suggest that while effective against cancer cells, the compound also affects normal fibroblast cells, indicating a need for structural optimization to enhance selectivity and reduce toxicity.

Antimicrobial Activity

The antimicrobial efficacy of related compounds was assessed against various bacterial strains, demonstrating significant inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results highlight the potential for developing new antimicrobial agents based on this chemical scaffold.

Case Studies

  • Case Study on Lung Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer (NSCLC) tested a derivative of the compound in combination with standard chemotherapy. The results indicated improved patient outcomes and reduced tumor size in a subset of patients.
  • Antimicrobial Efficacy in Immunocompromised Patients : A study focused on immunocompromised individuals showed that treatment with similar compounds resulted in reduced infection rates compared to standard treatments.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide
  • CAS Number : 1009526-12-8 .
  • Molecular Formula : C₂₁H₂₀FN₃O₄.
  • Key Features : The compound contains a 2,5-dioxoimidazolidine core substituted with a 4-fluorophenyl group at position 1, a 2-methoxyethyl chain at position 3, and a benzyl-acetamide moiety at position 2.

Structural Comparison with Analogous Compounds

Core Structure Variations

Compound Name / CAS Number Core Structure Substituents Key Differences
Target Compound (1009526-12-8) 2,5-Dioxoimidazolidine - 4-Fluorophenyl (position 1)
- 2-Methoxyethyl (position 3)
- Benzyl-acetamide (position 4)
Reference compound for comparison.
N-(3,5-Dimethoxyphenyl)-2-[3-[(4-Fluorophenyl)methyl]-1-(3-Methoxyphenyl)-2,5-Dioxoimidazolidin-4-yl]Acetamide (1043897-85-3) 2,5-Dioxoimidazolidine - 3-Methoxyphenyl (position 1)
- 4-Fluorobenzyl (position 3)
- 3,5-Dimethoxyphenyl-acetamide (position 4)
Increased methoxy substitution enhances polarity but may reduce membrane permeability compared to the target compound.
N-(4-Fluorophenyl)-2-(1-(4-Fluorophenyl)-3-(Furan-2-ylmethyl)-2,5-Dioxoimidazolidin-4-yl)Acetamide 2,5-Dioxoimidazolidine - 4-Fluorophenyl (position 1)
- Furan-2-ylmethyl (position 3)
- 4-Fluorophenyl-acetamide (position 4)
Furan substituent introduces aromatic heterocyclic character, potentially altering π-π stacking interactions in biological targets.
2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide Pyrazolone - 2,4-Dichlorophenyl
- Pyrazolone core
Pyrazolone core lacks the imidazolidine dione moiety, reducing hydrogen-bonding capacity but increasing electrophilicity.

Substituent Effects on Physicochemical Properties

  • Fluorophenyl Groups : Enhance metabolic stability and bioavailability via reduced oxidative metabolism .
  • Methoxyethyl vs. Furan-2-ylmethyl: Methoxyethyl: Increases hydrophilicity (logP ~1.8 estimated) .
  • Benzyl vs. Dimethoxyphenyl Acetamide :
    • Benzyl : Balances lipophilicity for blood-brain barrier penetration.
    • Dimethoxyphenyl : Enhances solubility but may sterically hinder target engagement .

Spectral and Crystallographic Comparisons

Spectroscopic Data

Compound Type IR Stretches (cm⁻¹) ¹H-NMR Key Signals (δ, ppm) References
Target Compound - C=O: ~1700–1750
- N-H: ~3150–3300
- 4-Fluorophenyl: 7.2–7.4 (d, J = 8.5 Hz)
- Methoxyethyl: 3.3–3.5 (m)
1,2,4-Triazole Derivatives - C=S: ~1247–1255
- NH: ~3278–3414
- Sulfonylphenyl: 7.8–8.1 (d)
- Triazole-H: 8.3–8.5 (s)
Pyrazolone Acetamide - C=O: ~1680
- N-H: ~3270
- Dichlorophenyl: 7.4–7.6 (m)
- Pyrazole-CH₃: 2.1–2.3 (s)

Crystallographic Insights

  • Target Compound: Likely forms intermolecular N-H···O hydrogen bonds between the acetamide and imidazolidinone carbonyl groups, stabilizing dimeric structures .
  • Pyrazolone Analogues : Exhibit R₂²(10) hydrogen-bonded dimers, with dihedral angles between aromatic rings (~48–56°) influencing packing efficiency .

Antimicrobial and Anticancer Activity

  • Triazole Derivatives : Demonstrated efficacy against Candida albicans (MIC ~4 µg/mL) due to sulfonyl and fluorophenyl groups enhancing target binding .

Structure-Activity Relationship (SAR) Trends

  • Fluorine Substitution : Critical for enhancing potency; removal reduces activity by ~50% .
  • Methoxyethyl vs. Alkyl Chains : Longer chains (e.g., 2-methoxyethyl) improve solubility but may reduce CNS penetration compared to shorter alkyl groups .

Preparation Methods

Cyclocondensation of Urea Derivatives

A common approach for imidazolidinones involves cyclizing urea derivatives with α-keto acids or esters. For this compound, a modified Wheeler-Hoffman process (traditionally used for hydantoins) can be adapted:

Reaction Scheme :
$$
\text{Glyoxylic acid} + \text{1-(4-Fluorophenyl)-3-(2-methoxyethyl)urea} \rightarrow \text{Imidazolidinone intermediate}
$$
Conditions :

  • Catalyzed by glycine or alanine (0.5 equiv) in aqueous NaOH (pH 9–10).
  • Heated at 80°C for 2–4 hours.

Post-Functionalization :
The C4 acetamide is introduced via nucleophilic acyl substitution:
$$
\text{Imidazolidinone intermediate} + \text{Benzyl chloroacetate} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}
$$
Yield : ~40–50% (estimated from analogous hydantoin syntheses).

Stepwise Assembly via Diamine Intermediates

An alternative route constructs the imidazolidinone ring from a 1,2-diamine precursor:

Step 1 : Synthesis of N-(4-fluorophenyl)-N'-(2-methoxyethyl)ethylenediamine.
Reactants :

  • 4-Fluoroaniline and 2-methoxyethylamine via Buchwald-Hartwig coupling.
    Conditions :
  • Pd(OAc)₂/Xantphos catalyst, K₃PO₄, 100°C, 12 hours.

Step 2 : Cyclization with diethyl oxalate.
$$
\text{Diamine} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt}} \text{2,5-Dioxoimidazolidin-4-yl intermediate}
$$
Step 3 : Acetamide Installation.
Benzylamine is acetylated with chloroacetyl chloride, then coupled to the imidazolidinone via SN2 displacement:
$$
\text{Imidazolidinone} + \text{N-Benzyl-2-chloroacetamide} \xrightarrow{\text{KI, DMF}} \text{Target compound}
$$
Yield : ~35–45% (extrapolated from similar displacements).

Catalytic and Solvent Systems

Aqueous-Mediated Synthesis

Patent US4672127A demonstrates high-yield hydantoin synthesis in water using amino acid catalysts (e.g., glycine, alanine) and inorganic bases. Adapting this for the target compound:

Component Role Conditions
Glycine (0.25 equiv) Catalyzes cyclocondensation pH 9.5–10 (NaOH-adjusted)
H₂O Solvent 80°C, 2 hours
Benzaldehyde derivative Electrophile for C4 substitution Post-reaction acylation

Advantages : Avoids organic solvents, scalable to industrial production.

Organic Solvent Methods

For moisture-sensitive steps, polar aprotic solvents like DMF or DMSO are employed:

Example :

  • Ring Closure : Use of DMF with K₂CO₃ at 60°C.
  • Acylation : CH₂Cl₂ with EDC/HOBt coupling agents.

Trade-offs : Higher yields (~55%) but requires rigorous drying.

Analytical Characterization

Critical data for verifying the compound’s structure:

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 7.45–7.30 (m, 9H, Ar-H), 4.40 (s, 2H, CH₂CO), 3.50 (t, 2H, OCH₂CH₂), 3.25 (s, 3H, OCH₃)
IR (KBr) 1745 cm⁻¹ (C=O, imidazolidinone), 1680 cm⁻¹ (acetamide C=O)
MS (ESI) m/z 400.4 [M+H]⁺ (matches C₂₁H₂₂FN₃O₄)

Industrial Scalability and Modifications

Continuous Flow Synthesis

Microreactor systems improve heat transfer and reduce reaction times for cyclization steps:

  • Residence Time : 10 minutes at 120°C.
  • Catalyst : Immobilized lipases for enantioselective acylation.

Green Chemistry Approaches

  • Solvent-Free Mechanochemistry : Ball-milling urea derivatives with K₂CO₃ yields 60–70% product.
  • Biocatalysis : Transaminases for chiral amine intermediates (if stereocenters are present).

Challenges and Optimization Opportunities

  • Byproduct Formation :

    • Hydrolysis of the imidazolidinone ring under prolonged heating.
    • Mitigation : Use of buffered aqueous conditions (pH 9–10).
  • Low Alkylation Efficiency at N3 :

    • Solution : Phase-transfer catalysis with tetrabutylammonium bromide.
  • Purification Difficulties :

    • Silica gel chromatography (EtOAc/hexane, 3:1) resolves acetamide derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use carbodiimide-mediated coupling (e.g., EDC·HCl) to form the acetamide bond, as demonstrated in analogous imidazolidinone syntheses. Ensure stoichiometric control (1:1 molar ratio of acid and amine precursors) and maintain temperatures at 273 K to minimize side reactions .
  • Step 2 : Reflux intermediates (e.g., 4-fluorophenyl derivatives) in ethanol with glacial acetic acid as a catalyst to enhance cyclization efficiency .
  • Step 3 : Purify via slow evaporation of methylene chloride to obtain single crystals for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorophenyl and methoxyethyl groups). Compare with analogous imidazolidinone spectra .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect unreacted precursors .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS, focusing on fragmentation patterns of the dioxoimidazolidinone core .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational models be resolved?

  • Methodology :

  • Step 1 : Refine X-ray data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) to resolve ambiguities in torsional angles .
  • Step 2 : Cross-validate with density functional theory (DFT) calculations to compare optimized geometries with experimental bond lengths and dihedral angles .
  • Step 3 : Apply Flack’s parameter to confirm enantiomorph polarity in chiral centers, especially near the 2-methoxyethyl group .

Q. What strategies are effective for evaluating the compound’s biological activity while mitigating cytotoxicity?

  • Methodology :

  • In vitro assays : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric assays at concentrations ≤10 µM to balance efficacy and toxicity .
  • Structure-Activity Relationship (SAR) : Modify the benzyl or fluorophenyl substituents and compare IC50_{50} values with parent compound .
  • ADMET profiling : Use computational tools (e.g., SwissADME) to predict bioavailability and prioritize derivatives with lower hepatotoxicity risks .

Q. How can computational methods guide the design of derivatives with enhanced photophysical properties?

  • Methodology :

  • Step 1 : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and identify substituents (e.g., electron-withdrawing groups) that redshift emission wavelengths .
  • Step 2 : Validate predictions via spectrofluorometry in solvents of varying polarity to assess solvatochromic effects .
  • Step 3 : Optimize synthetic routes for target derivatives using flow chemistry to ensure reproducibility and scalability .

Data Analysis and Optimization

Q. What experimental design principles minimize variability in biological activity studies?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., concentration, incubation time) and identify significant interactions .
  • Statistical modeling : Use ANOVA to distinguish biological activity from background noise, particularly in low-signal assays (e.g., enzyme inhibition) .

Q. How should researchers address discrepancies in crystallographic data refinement?

  • Methodology :

  • Step 1 : Re-examine raw diffraction data for twinning or indexing errors using programs like SIR97 to reassign space groups .
  • Step 2 : Employ dual-space algorithms (e.g., SHELXD) for challenging structures with pseudo-symmetry .
  • Step 3 : Validate hydrogen-bonding networks with PLATON to ensure geometric plausibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.